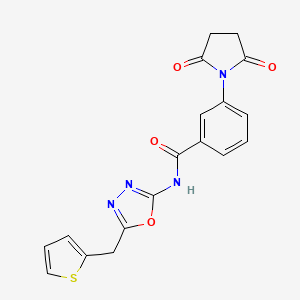

![molecular formula C7H7N5O B2512225 3-Amidoxime de pyrazolo[1,5-a]pyrimidine CAS No. 931998-41-3](/img/structure/B2512225.png)

3-Amidoxime de pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidine-3-amidoxime, also known as PAP, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. PAP is an important intermediate in the synthesis of a variety of compounds and is used in the synthesis of drugs, pesticides, and other organic substances. PAP can be synthesized by a variety of methods, including the use of a Grignard reagent, a Lewis acid, and an amine. It can also be synthesized from various precursors, such as anilines, amines, and carboxylic acids.

Applications De Recherche Scientifique

- Les pyrazolo[1,5-a]pyrimidines (PP) ont gagné en importance en tant que composés stratégiques pour les applications optiques. Leur propriétés photophysiques réglables les rendent précieuses pour l'étude des processus intracellulaires, des capteurs chimiques et des matériaux organiques . Les chercheurs ont identifié des PP spécifiques (comme 4a–g) avec de bonnes intensités d'émission à l'état solide, comparables à celles de sondes commerciales comme la coumarine-153 et la rhodamine 6G. Ces PP peuvent servir de sondes fluorescentes et d'agents d'imagerie dans les études biologiques.

- Les dérivés de PP présentent une activité antitumorale prometteuse. Leur diversité structurale et leurs propriétés inhibitrices des kinases en font des candidats intéressants pour la thérapie anticancéreuse . Les chercheurs ont exploré des composés à base de PP comme inhibiteurs de kinases telles que B-Raf, KDR, Lck et la kinase Src. Ces molécules présentent un potentiel pour le traitement ciblé du cancer.

- Les dérivés de PP ont été étudiés pour leur activité inhibitrice enzymatique. En modulant le noyau de pyrazolo[1,5-a]pyrimidine, les chercheurs visent à concevoir des médicaments efficaces. Ces composés peuvent inhiber des enzymes spécifiques impliquées dans les voies de la maladie .

- Des études récentes ont mis en évidence la polyvalence des composés à base de PP. La combinaison de leurs propriétés photophysiques et de leurs activités biologiques leur permet de servir de biomarqueurs des gouttelettes lipidiques pour les cellules cancéreuses (par exemple, les cellules HeLa) et les cellules normales (par exemple, les cellules L929) . Cette double fonctionnalité ouvre de nouvelles voies pour les applications diagnostiques et thérapeutiques.

- Certaines pyrazolo[1,5-a]pyrimidines présentent une activité antibactérienne. Par exemple, la N-phénylpyrazolo[1,5-a]pyrimidine-3-carboxamide a démontré de bons effets antibactériens contre Escherichia coli et Salmonella enterica . Une exploration plus approfondie de ces propriétés pourrait conduire à de nouveaux agents antimicrobiens.

- Les dérivés de PP ont suscité l'intérêt en science des matériaux en raison de leurs propriétés photophysiques significatives. Leurs approches de synthèse efficaces, leur fonctionnalisation facile et leurs caractéristiques de fluorescence en font des éléments précieux pour la conception de matériaux . Les chercheurs continuent d'explorer leurs applications dans les dispositifs optoélectroniques et autres matériaux fonctionnels.

Sondes fluorescentes et agents d'imagerie

Agents antitumoraux

Inhibition enzymatique

Biomarqueurs des gouttelettes lipidiques

Propriétés antimicrobiennes

Science des matériaux et propriétés photophysiques

En résumé, la 3-Amidoxime de pyrazolo[1,5-a]pyrimidine est prometteuse dans divers domaines, de l'imagerie par fluorescence à la thérapie du cancer. Sa structure de base polyvalente fournit une toile pour la conception de médicaments innovants et les applications de matériaux. Les chercheurs du monde entier étudient activement son potentiel, et des études plus approfondies révéleront sans aucun doute des applications supplémentaires excitantes . Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine-3-amidoxime, also known as N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide, is a derivative of pyrazolopyrimidines . Pyrazolopyrimidines are known to form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . .

Mode of Action

It is known that pyrazolopyrimidines, the core structure of this compound, have a wide range of biological and pharmaceutical activities . They are part of several drugs and have been reported to have anticancer activity .

Biochemical Pathways

Pyrazolopyrimidines, the core structure of this compound, are known to affect a variety of biological and pharmacological activities .

Result of Action

Pyrazolopyrimidines, the core structure of this compound, have been reported to have anticancer activity .

Analyse Biochimique

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-3-amidoxime plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, Pyrazolo[1,5-a]pyrimidine-3-amidoxime interacts with proteins involved in DNA replication and repair, thereby influencing cellular proliferation and survival .

Cellular Effects

The effects of Pyrazolo[1,5-a]pyrimidine-3-amidoxime on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, Pyrazolo[1,5-a]pyrimidine-3-amidoxime can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cellular proliferation .

Molecular Mechanism

At the molecular level, Pyrazolo[1,5-a]pyrimidine-3-amidoxime exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses. Additionally, Pyrazolo[1,5-a]pyrimidine-3-amidoxime can modulate the activity of transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of Pyrazolo[1,5-a]pyrimidine-3-amidoxime can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can influence the long-term effects of the compound on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to Pyrazolo[1,5-a]pyrimidine-3-amidoxime can lead to sustained inhibition of cellular proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Pyrazolo[1,5-a]pyrimidine-3-amidoxime vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Pyrazolo[1,5-a]pyrimidine-3-amidoxime is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, influencing the overall effect of the compound. Additionally, Pyrazolo[1,5-a]pyrimidine-3-amidoxime can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Pyrazolo[1,5-a]pyrimidine-3-amidoxime is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its biological effects . The distribution of Pyrazolo[1,5-a]pyrimidine-3-amidoxime can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of Pyrazolo[1,5-a]pyrimidine-3-amidoxime is critical for its activity and function. The compound can be targeted to specific cellular compartments, including the nucleus and mitochondria, where it interacts with its molecular targets . Post-translational modifications and targeting signals can direct Pyrazolo[1,5-a]pyrimidine-3-amidoxime to these compartments, influencing its biological activity .

Propriétés

IUPAC Name |

N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJKBGREYYGLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=NO)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C(=C(C=N2)/C(=N/O)/N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B2512151.png)

![3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2512157.png)

![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide](/img/structure/B2512163.png)